5,7-Dimethoxy-1H-indole-2,3-dione
Overview
Description
5,7-Dimethoxy-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique chemical structure, which includes two methoxy groups at the 5 and 7 positions of the indole ring, and a dione functionality at the 2 and 3 positions. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions often involve electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 5,7-Dimethoxy-1H-indole-2,3-dione, have been found to interact with multiple receptors, which makes them useful in the development of new derivatives
Cellular Effects
Indole derivatives are known to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the reaction of 5,7-dimethoxyindole with an oxidizing agent to introduce the dione functionality at the 2 and 3 positions. This reaction typically requires specific conditions such as the presence of a strong acid or base and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dione functionality to other forms, such as alcohols or amines.
Substitution: The methoxy groups at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5,7-Dimethoxy-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5,7-Dimethyl-1H-indole-2,3-dione: Similar structure but with methyl groups instead of methoxy groups.
5,6-Dimethoxy-1H-indole-2,3-dione: Similar structure with methoxy groups at different positions.
1H-Indole-2,3-dione (Isatin): Lacks the methoxy groups but shares the indole dione core.
Uniqueness: 5,7-Dimethoxy-1H-indole-2,3-dione is unique due to the presence of methoxy groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,7-dimethoxy-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)11-10(13)9(6)12/h3-4H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXECXMBAFBNYRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588630 | |
Record name | 5,7-Dimethoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76159-92-7 | |
Record name | 5,7-Dimethoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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